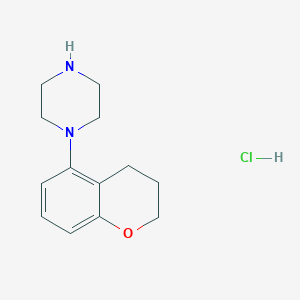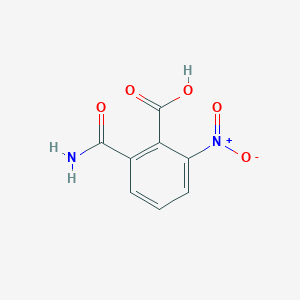
(N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, commonly known as "ACITRETIN," is a synthetic retinoid used in the treatment of severe psoriasis and other hyperkeratotic skin disorders. It belongs to the class of compounds called aromatic retinoids and is a structural analog of vitamin A. Acitretin is a potent drug that has been used for many years in the treatment of psoriasis.
作用機序
The exact mechanism of action of Acitretin is not fully understood. However, it is believed to work by regulating the growth and differentiation of skin cells. Acitretin binds to retinoid receptors in the skin, which leads to the activation of genes involved in the regulation of skin cell growth and differentiation. This results in a decrease in the thickness of the skin and a reduction in the severity of psoriasis.
Biochemical and Physiological Effects:
Acitretin has several biochemical and physiological effects on the body. It has been shown to reduce the proliferation of keratinocytes, which are the cells that make up the outer layer of the skin. It also reduces the production of inflammatory cytokines, which are molecules that contribute to the inflammation seen in psoriasis. Acitretin also increases the production of filaggrin, a protein that is important for skin barrier function.
実験室実験の利点と制限
One of the advantages of using Acitretin in lab experiments is its potency. It is a highly effective drug that can produce significant results in a short amount of time. However, one of the limitations of using Acitretin is its potential toxicity. It can cause several side effects, such as dry skin, hair loss, and liver damage, which can limit its use in lab experiments.
将来の方向性
There are several future directions for the use of Acitretin in scientific research. One direction is the investigation of its potential use in the treatment of other hyperkeratotic skin disorders, such as ichthyosis and Darier's disease. Another direction is the investigation of its potential use in combination with other drugs for the treatment of psoriasis. Additionally, the development of new synthetic retinoids with improved safety profiles and efficacy is an area of future research.
合成法
The synthesis of Acitretin is a complex process that involves several steps. The initial step is the synthesis of 4,5-dihydro-5-isoxazoleacetic acid, which is then reacted with 4-amino-4-deoxy-N(10)-methylpteroyl)amino to form Acitretin. The synthesis of Acitretin is a time-consuming process and requires expertise in organic chemistry.
科学的研究の応用
Acitretin has been widely used in scientific research to investigate its potential therapeutic effects in various diseases. It has been shown to be effective in the treatment of psoriasis, a chronic inflammatory skin disease that affects millions of people worldwide. Acitretin has also been investigated for its potential use in the treatment of other hyperkeratotic skin disorders, such as ichthyosis, lichen planus, and Darier's disease.
特性
CAS番号 |
108743-20-0 |
|---|---|
分子式 |
C20H20ClN9O4 |
分子量 |
485.9 g/mol |
IUPAC名 |
(2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C20H20ClN9O4/c1-30(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)11-4-2-9(3-5-11)18(31)26-14(19(32)33)12-6-13(21)29-34-12/h2-5,7,12,14H,6,8H2,1H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t12-,14-/m0/s1 |
InChIキー |
KIHCGQIJXRDSSP-JSGCOSHPSA-N |
異性体SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H]([C@@H]4CC(=NO4)Cl)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(C4CC(=NO4)Cl)C(=O)O |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(C4CC(=NO4)Cl)C(=O)O |
その他のCAS番号 |
108743-20-0 |
同義語 |
(N-(4-amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid MeAPA-acivicin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



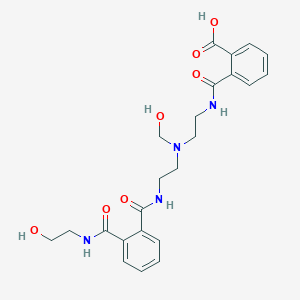
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
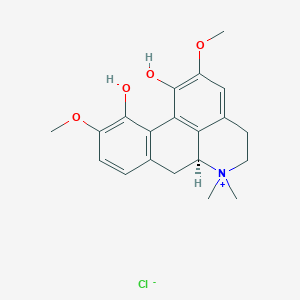
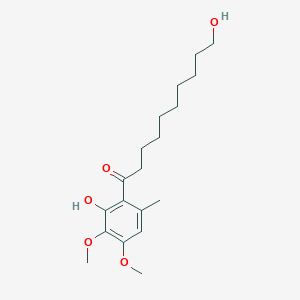


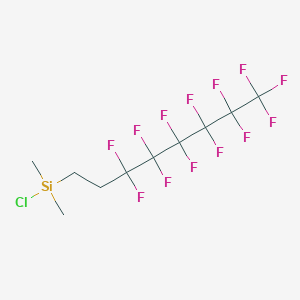
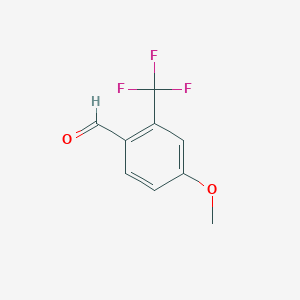
![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)
